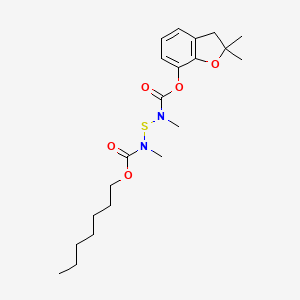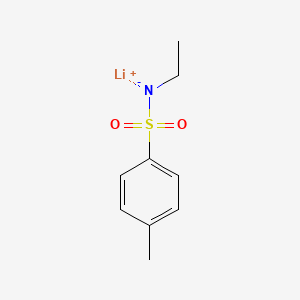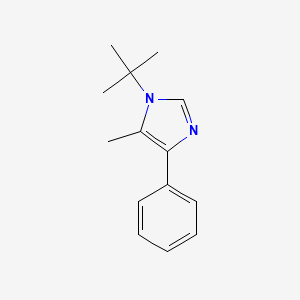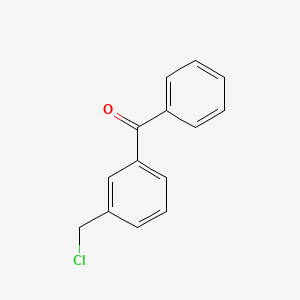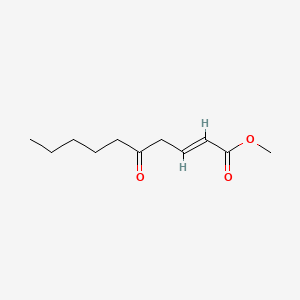
2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(diethylamino)ethyl]isothiourea monohydrochloride is a chemical compound with the molecular formula C7H17N3S.ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and an isothiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diethylamino)ethyl]isothiourea monohydrochloride typically involves the reaction of diethylamine with an appropriate isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diethylamine+Isothiocyanate→2-[2-(diethylamino)ethyl]isothiourea monohydrochloride
Industrial Production Methods
In an industrial setting, the production of 2-[2-(diethylamino)ethyl]isothiourea monohydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(diethylamino)ethyl]isothiourea monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isothiourea moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted isothiourea compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(diethylamino)ethyl]isothiourea monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-(diethylamino)ethyl]isothiourea monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(dimethylamino)ethyl]isothiourea monohydrochloride
- 2-[2-(diethylamino)ethyl]thiourea
- 2-[2-(diethylamino)ethyl]guanidine
Uniqueness
2-[2-(diethylamino)ethyl]isothiourea monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
5445-68-1 |
|---|---|
Molekularformel |
C7H18ClN3S |
Molekulargewicht |
211.76 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C7H17N3S.ClH/c1-3-10(4-2)5-6-11-7(8)9;/h3-6H2,1-2H3,(H3,8,9);1H |
InChI-Schlüssel |
HQPKXVDUSOJXEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC(=N)N.Cl |
Verwandte CAS-Nummern |
17124-73-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


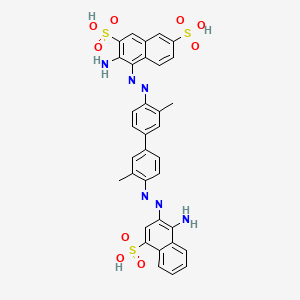
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
